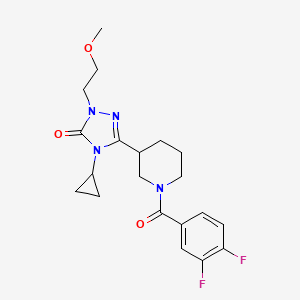
4-cyclopropyl-3-(1-(3,4-difluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-3-(1-(3,4-difluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H24F2N4O3 and its molecular weight is 406.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyclopropyl-3-(1-(3,4-difluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H24F2N4O3 with a molecular weight of 406.434 g/mol. Its unique structure incorporates a triazole ring, which is known for its biological activity, particularly in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antibacterial Activity
The antibacterial properties of Mannich bases, which include compounds structurally related to the target compound, have been extensively documented. In vitro studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Other Pharmacological Activities
In addition to anticancer and antibacterial effects, the compound may possess other pharmacological activities:
- Antioxidant Activity : Related compounds have demonstrated moderate to high antioxidant activity through various assays .
- Neuropharmacological Effects : Compounds derived from similar structures have been studied for their potential as GPR6 modulators, which are implicated in neurological disorders such as Parkinson's disease and schizophrenia .
Case Studies
A notable study evaluated the biological activities of a series of triazole derivatives, including the target compound. The results indicated that modifications to the piperidine moiety significantly enhanced anticancer potency while maintaining low toxicity profiles in normal cells .
Another investigation focused on the synthesis of Mannich bases related to this compound. The study reported that specific substitutions on the aromatic ring improved antibacterial efficacy against resistant strains of bacteria .
特性
IUPAC Name |
4-cyclopropyl-5-[1-(3,4-difluorobenzoyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O3/c1-29-10-9-25-20(28)26(15-5-6-15)18(23-25)14-3-2-8-24(12-14)19(27)13-4-7-16(21)17(22)11-13/h4,7,11,14-15H,2-3,5-6,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKRFASBFGNMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














